molecular formula C10H17NO4 B152158 (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 72925-16-7

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B152158
CAS RN: 72925-16-7
M. Wt: 215.25 g/mol
InChI Key: HRMRQBJUFWFQLX-SSDOTTSWSA-N
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Description

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, particularly during the synthesis of peptides or other complex molecules. The presence of the Boc group allows for selective reactions to occur at other sites of the molecule without affecting the amine functionality.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis, which allows for the direct formation of pyrrolidine-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the byproduct HBr from the Hantzsch reaction to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor . Another method involves a regio-selective synthesis that utilizes the bulky tert-butyl moiety to direct selective substitutions at the 3 and 4 positions of the pyrrolidine ring . Additionally, a scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlights the importance of controlling stereoselectivity in the cyclopropanation step of the synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals that the pyrrolidine ring adopts an envelope conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group are significant as they influence the overall shape and reactivity of the molecule . The absolute configuration of these compounds is often determined in relation to known starting materials in the synthesis process.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, the rhodium-catalyzed oxidative cycloaddition of N-tert-butoxycarbonylhydrazones with alkynes leads to the formation of functionalized pyrroles. This reaction features a regioselective α-imino alkyl C(sp3)–H bond functionalization, which is critical for pyrrole formation. The use of the N-tert-butoxycarbonyl group as an oxidizing directing group is essential for achieving the desired product . Another example is the reaction between N-(tert-butoxycarbonyl)-L-proline methyl ester and the anion of (+)-(R)-methyl p-tolyl sulfoxide, which yields a single adduct with a twisted conformation of the pyrrolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of the tert-butoxycarbonyl group can affect the compound's solubility, boiling point, and stability. The crystal structure and vibrational analysis of these compounds provide insights into their intermolecular interactions, such as hydrogen bonding, which can influence their melting points and solubility in various solvents. Density functional theory (DFT) calculations, along with experimental techniques like FT-IR, NMR, and MS, are used to confirm the structures and study the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity .

Scientific Research Applications

Structural Analysis and Conformation

The compound (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid plays a significant role in structural analysis. Research has shown that the pyrrolidine ring in related compounds adopts specific conformations, which are crucial for understanding molecular interactions and stability. For instance, in a study of a related compound, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, the pyrrolidine ring was found to adopt an envelope conformation, which is key in the formation of two-dimensional layers of molecules through hydrogen bonding interactions (Rajalakshmi et al., 2013). Similarly, another study on (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid revealed the importance of dihedral angles in the pyrrolidine ring for molecular interactions (Yuan et al., 2010).

Synthesis and Chemical Reactivity

The synthesis and reactivity of derivatives of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid are significant in chemical research. For example, a study described the synthesis of a tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound synthesized via a mixed anhydride method, showing the versatility of the pyrrolidine ring in chemical synthesis (Naveen et al., 2007). Another study focused on a scalable synthesis of a related bicyclic compound, demonstrating the importance of stereochemical control in synthesis (Gan et al., 2013).

Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid are used as core structures for the development of pharmaceuticals. For example, a study discussed the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the compound's relevance in antiviral drug development (Wang et al., 2001). Another study presented a new synthetic route for a novel glucokinase activator, where the key intermediate involved a pyrrolidine derivative, underscoring the compound's utility in diabetes research (Fujieda & Maeda, 2019).

Organic Synthesis and Catalysis

This compound also finds applications in the development of new synthetic routes and catalysis. For instance, research on the reaction of dicarbonates with carboxylic acids catalyzed by weak Lewis acids has shown the versatility of tert-butyl esters like (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in synthesizing anhydrides and esters (Bartoli et al., 2007).

Safety And Hazards

The compound is classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is “Warning”. The hazard statement is H400, which indicates that it is very toxic to aquatic life . The compound should be handled with care, and personal protective equipment such as dust masks, eyeshields, and gloves should be used .

properties

IUPAC Name

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRQBJUFWFQLX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363687
Record name (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

CAS RN

72925-16-7
Record name 1-(1,1-Dimethylethyl) (3R)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72925-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 205 g. (1 mol.) of N-benzylpyrrolidine-3-carboxylic acid (CA, 64 14173d) is dissolved in glacial acetic acid (1 l.) and hydrogenated in the presence of 40 g. of 10% palladium on charcoal until no more starting material is detected by TLC. The catalyst is filtered off and the filtrate is concentrated to dryness in vacuo. The residual 3-pyrrolidine carboxylic acid is dissolved in a mixture of DMF-H2O (2:1) (2 liters), triethylamine (1 mol.), t-butoxycarbonyl azide (1.5 mol.) is added and the mixture is stirred at room temperature for two days. Periodically the pH is tested with pH paper, and after twenty-four hours more azide (0.5 mol.) is added. The solvent is concentrated in vacuo to remove the DMF, the aqueous phase is acidified with citric acid (to pH 2-3) and extracted with ethyl acetate. The organic phase is concentrated to dryness in vacuo to yield the product 1-(t-butyloxycarbonyl)-3-pyrrolidinecarboxylic acid.
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1 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Yao, M Ji, Z Zhu, J Zhou, R Cao, X Chen… - Bioorganic & Medicinal …, 2015 - Elsevier
Poly(ADP-ribose)polymerase-1 (PARP-1) has emerged as a promising anticancer drug target due to its key role in the DNA repair process. In this work, a novel series of 1-benzyl-…
Number of citations: 44 www.sciencedirect.com
H Zhou, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The design, synthesis, and biological evaluation of a novel series of HIV-1 protease inhibitors containing pyrrolidines with diverse linkers as the P2 ligands and various aromatic …
Number of citations: 3 www.sciencedirect.com
G Liu, S Abraham, L Tran, TD Vickers… - Journal of Medicinal …, 2012 - ACS Publications
Serine/threonine protein kinases Aurora A, B, and C play essential roles in cell mitosis and cytokinesis. Currently a number of Aurora kinase inhibitors with different isoform selectivities …
Number of citations: 28 pubs.acs.org
Y Jia, RQ Kim, R Kooij, H Ovaa, A Sapmaz… - Journal of Medicinal …, 2022 - ACS Publications
The multifunctional human Parkinson’s disease protein 7 (PARK7/DJ1) is an attractive therapeutic target due to its link with early-onset Parkinson’s disease, upregulation in various …
Number of citations: 5 pubs.acs.org
G Cardillo, L Gentilucci, A Tolomelli… - Organic & …, 2003 - pubs.rsc.org
The enantiomer of endomorphin-1 (Tyr-Pro-Trp-PheNH2) and the analogues containing (S)- or (R)-β-proline have been synthesized, and their affinities towards μ-opioid receptors have …
Number of citations: 56 pubs.rsc.org
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org
J Mendiola, S García-Cerrada, O de Frutos… - … Process Research & …, 2009 - ACS Publications
A general and straightforward strategy for enzymatic resolution of N-substituted-β-proline has been successfully designed and developed in our research laboratories. A first affinity …
Number of citations: 20 pubs.acs.org

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